![molecular formula C22H24Cl2N2O4 B1193859 Isrib CAS No. 1597403-47-8](/img/structure/B1193859.png)
Isrib
Übersicht
Beschreibung
ISRIB is a potent inhibitor of the Integrated Stress Response (ISR), designed to reverse the effects of eIF2α phosphorylation, thereby restoring protein synthesis under stress conditions. It has been demonstrated to enhance cognition and mitigate cognitive decline in various models of brain injury. The mechanism of action involves targeting eIF2B, acting as a molecular staple to promote the assembly of a fully active eIF2B decamer, crucial for its role in translation initiation and memory enhancement (Anand & Walter, 2020).
Synthesis Analysis
The synthesis of ISRIB, while not detailed in available literature, likely involves complex organic synthesis techniques to create its unique structure that allows it to act as a molecular staple. This involves strategic planning to ensure the molecule can effectively bind to eIF2B and exert its pharmacological effects.
Molecular Structure Analysis
ISRIB's molecular structure enables it to bind specifically to the interface between β and δ subunits within the eIF2B complex. This binding is crucial for its function as it stabilizes the eIF2B decamer, facilitating translation and cognitive functions without affecting other cellular processes. Detailed atomic structures of ISRIB bound to human eIF2B have been elucidated using techniques like cryo-electron microscopy, providing insights into its precise mechanism of action (Zyryanova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research : Johnson and Kang (2016) investigated ISRIB's potential to reverse learning and memory deficits in a mouse model of Alzheimer’s disease. They found that ISRIB did not significantly rescue spatial learning and memory deficits in this model, indicating that its effectiveness may be limited in certain contexts of neurodegenerative disease (Johnson & Kang, 2016).
Impact on Translation and Stress Granule Assembly : Sidrauski et al. (2015) identified ISRIB as a potent inhibitor of the integrated stress response (ISR) that makes cells resistant to effects of eIF2α phosphorylation. This study highlighted ISRIB’s potential in reversing translational effects induced by eIF2α phosphorylation and its ability to disassemble stress granules, which could be beneficial in treating neurodegenerative diseases (Sidrauski et al., 2015).
Mechanism of Action in Enhancing Cognition : Anand and Walter (2020) provided structural insights into ISRIB, demonstrating how it reverses the effects of eIF2 phosphorylation and restores translation by targeting eIF2B. Their research also highlighted ISRIB’s potential in enhancing cognition and addressing cognitive decline due to brain injury (Anand & Walter, 2020).
Identification of Drug Target for Memory Enhancement : Sekine et al. (2015) reported that ISRIB enhances the activity of eIF2B, a guanine nucleotide exchange factor, independently of eIF2α phosphorylation. This discovery marked ISRIB as a potential drug for treating memory disorders (Sekine et al., 2015).
Role in Cognitive Memory : Sidrauski et al. (2013) found that ISRIB reverses the effects of eIF2α phosphorylation and enhances cognitive memory processes. This study underscored the role of ISR in memory consolidation and the potential of ISRIB as a therapeutic agent in cognitive disorders (Sidrauski et al., 2013).
ISRIB’s Application in Neurodegenerative Diseases : A study by Wong et al. (2018) demonstrated that ISRIB stabilizes mutant eIF2B complexes associated with Vanishing White Matter Disease (VWMD), suggesting its therapeutic potential in neurodegenerative conditions (Wong et al., 2018).
Reversal of Age-Related Memory Decline : Krukowski et al. (2020) showed that ISRIB treatment reversed age-related spatial memory deficits and improved working memory in old mice, highlighting its potential to combat age-associated cognitive decline (Krukowski et al., 2020).
Safety And Hazards
Zukünftige Richtungen
ISRIB has shown potential in the eradication of leukemic cells resistant to tyrosine kinase inhibitors (TKIs) and suggests potential clinical benefits for leukemia patients with TKI resistance related to RAS/RAF/MAPK or STAT5 signaling . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isrib | |
CAS RN |
1597403-47-8 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.